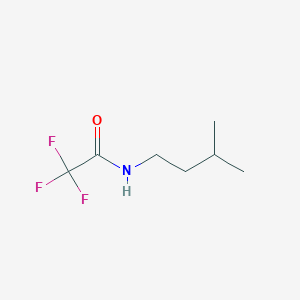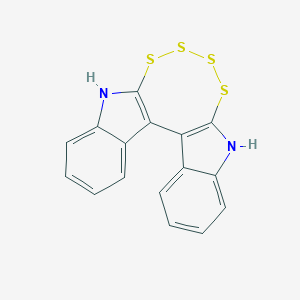
3,3'-Diindolyl-2,2'-tetrasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-Diindolyl-2,2’-tetrasulfide’ (DIM-TS) is a sulfur-containing compound that is derived from the natural plant compound, indole-3-carbinol (I3C). DIM-TS has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.
Mechanism of Action
The anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide are attributed to its ability to modulate various signaling pathways involved in cancer development and progression. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound also activates the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This compound also exhibits potent anti-oxidative effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This compound has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
Several future directions for the research on 3,3'-Diindolyl-2,2'-tetrasulfide include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the identification of its molecular targets and mechanisms of action.
Conclusion:
In conclusion, this compound is a sulfur-containing compound derived from I3C that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of this compound involves the treatment of I3C with sulfur and a reducing agent under specific conditions. This compound exhibits anti-cancer effects by modulating various signaling pathways involved in cancer development and progression. This compound also has several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. While there are limitations to using this compound in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.
Synthesis Methods
3,3'-Diindolyl-2,2'-tetrasulfide is synthesized from I3C through a series of chemical reactions. The process involves the treatment of I3C with sulfur and a reducing agent, such as sodium borohydride or sodium sulfide, under specific conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3,3'-Diindolyl-2,2'-tetrasulfide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported the anti-cancer effects of this compound in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has been found to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
properties
CAS RN |
13839-92-4 |
|---|---|
Molecular Formula |
C16H10N2S4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
InChI Key |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
Other CAS RN |
13839-92-4 |
synonyms |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




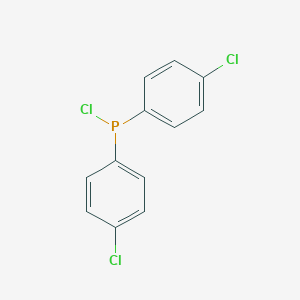
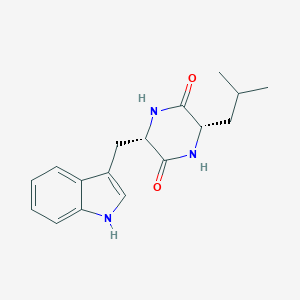
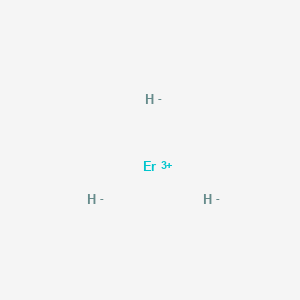
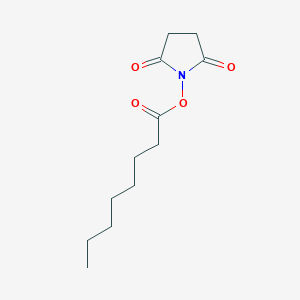
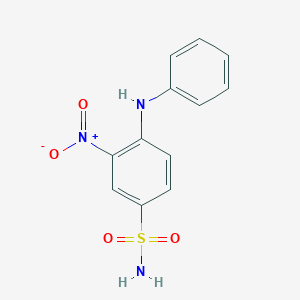

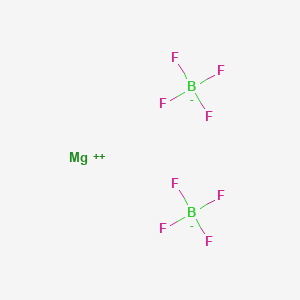
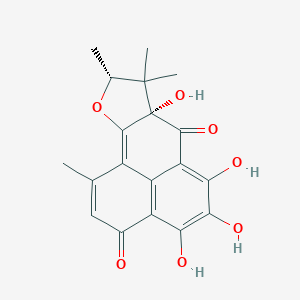
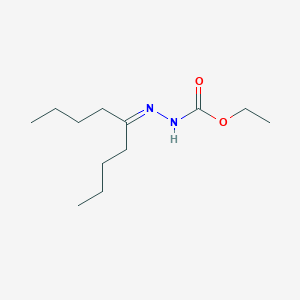
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)


